![molecular formula C18H24N2O3 B2491275 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 921816-95-7](/img/structure/B2491275.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a class of chemicals known for their complex molecular structures, which often exhibit unique chemical and physical properties. These compounds are typically synthesized through multi-step chemical reactions, involving the careful manipulation of molecular structures to achieve the desired compound.
Synthesis Analysis
The synthesis of complex molecules like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide often involves cyclization reactions and the incorporation of specific functional groups. For example, a study on the synthesis of related compounds highlighted the use of dibenz[b,f][1,4]oxazepine derivatives and demonstrated the formation of these compounds through intermolecular N—H⋯O hydrogen bonding, leading to a centrosymmetric dimer structure (Luo & Wu, 2009).
科学的研究の応用
Novel Synthetic Routes and Chemical Transformations
Research has explored the synthesis and oxidation processes of tetrahydrobenzofuran derivatives, presenting a foundation for the synthesis of complex compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide (Lévai et al., 2002). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Antimicrobial and Antibacterial Agents
The design and synthesis of novel classes of antibacterial agents have been a significant area of research, with studies demonstrating the efficacy of benzothiazole and pyrazolone derivatives against various bacterial strains (Palkar et al., 2017). This research indicates the potential of similar compounds in developing new antimicrobial drugs.
Photophysical Properties and Material Science Applications
The study of the photophysical properties of novel fused oxazapolycyclic skeletons suggests potential applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Petrovskii et al., 2017). These compounds' unique structural and electronic properties could make them suitable for various high-tech applications.
Central Nervous System (CNS) Agents
Research into spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives has explored their potential as central nervous system agents, offering insights into the design of new drugs targeting CNS disorders (Martin et al., 1981). These findings could inform future studies on related compounds for therapeutic applications.
Polymerization Catalysts and Material Synthesis
A spirocyclic parabanic acid derivative has been used as a thermally latent pre-catalyst for polyamide 6 synthesis and epoxide curing, showcasing the role of complex organic compounds in polymer science and engineering (Altmann et al., 2020). Such research highlights the versatility of these compounds in creating advanced materials.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGDADJJXYXOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCCC3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

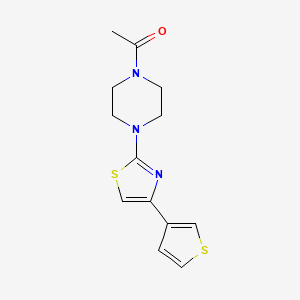
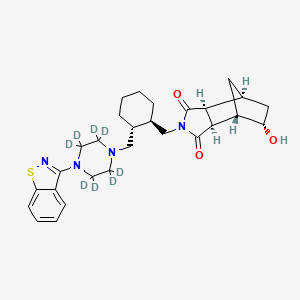
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
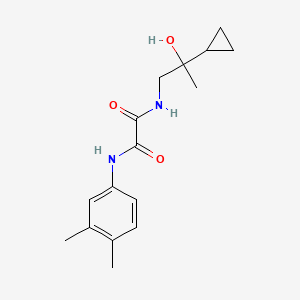
methanone dihydrochloride](/img/structure/B2491199.png)
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
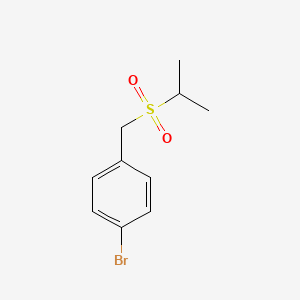
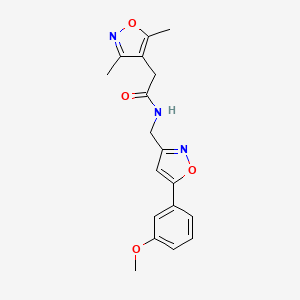
![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)
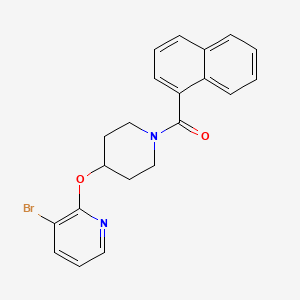
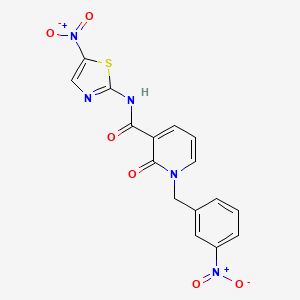
![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)